methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate
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Overview
Description
Methyl (Z)-2-cyano-3-(1-naphthyl)-2-propenoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (-CN) and a naphthyl group attached to a propenoate moiety. It is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (Z)-2-cyano-3-(1-naphthyl)-2-propenoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of methyl cyanoacetate with 1-naphthaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-2-cyano-3-(1-naphthyl)-2-propenoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Substituted cyanoacrylates
Scientific Research Applications
Methyl (Z)-2-cyano-3-(1-naphthyl)-2-propenoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of adhesives and coatings due to its strong bonding properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This can lead to the inhibition of enzyme activity or the modification of protein function. The naphthyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Methyl (Z)-2-cyano-3-(1-naphthyl)-2-propenoate can be compared with other cyanoacrylates such as ethyl cyanoacrylate and butyl cyanoacrylate. While all these compounds share the cyanoacrylate functional group, methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring strong hydrophobic interactions and specific binding affinities.
List of Similar Compounds
- Ethyl cyanoacrylate
- Butyl cyanoacrylate
- Methyl cyanoacrylate
- 2-Cyano-3-(phenyl)-2-propenoate
Properties
IUPAC Name |
methyl (Z)-2-cyano-3-naphthalen-1-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXSARWCVFRQRV-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=CC2=CC=CC=C21)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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